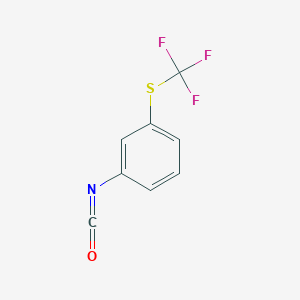

3-(Trifluoromethylthio)phenyl isocyanate

Description

The Significance of Organofluorine Chemistry in Contemporary Research

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has a profound impact on multiple sectors of the chemical industry. wikipedia.org The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, making them highly sought after in various research and commercial applications. wikipedia.orgtaylorandfrancis.com

The strategic incorporation of fluorine or fluoroalkyl groups (such as trifluoromethyl, -CF₃, and trifluoromethylthio, -SCF₃) is a key tactic in modern medicinal chemistry to fine-tune the characteristics of a molecule. alfa-chemistry.commdpi.com Fluorine is the most electronegative element, and its presence imparts unique electronic effects. mdpi.com The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which often leads to enhanced metabolic stability, as the bond is resistant to cleavage by enzymes in the body. alfa-chemistry.commdpi.com

Fluoroalkyl groups can significantly increase a molecule's lipophilicity, or its ability to dissolve in fats and lipids. alfa-chemistry.comresearchgate.net The trifluoromethylthio (-SCF₃) group, in particular, is noted as one of the most lipophilic functional groups used in drug discovery. researchgate.netenamine.net This increased lipophilicity can improve a compound's ability to permeate cell membranes, potentially increasing its bioavailability and efficacy. alfa-chemistry.comresearchgate.netenamine.net Furthermore, electron-withdrawing groups like -CF₃ and -SCF₃ can lower the pKa of nearby functional groups, such as amines, which can be crucial for optimizing a drug's absorption and distribution profile. alfa-chemistry.comwikipedia.org

The modulated properties conferred by fluorine are widely exploited in several scientific fields. In the pharmaceutical industry, it is estimated that approximately 20% of all commercial drugs contain fluorine. wikipedia.orgacs.org Notable examples include the antidepressant fluoxetine (B1211875) (Prozac) and the cholesterol-lowering drug atorvastatin. wikipedia.orgtaylorandfrancis.com The introduction of fluorine is considered a strategy that can significantly increase the chances of a drug candidate's success. wikipedia.org

In agrochemicals, over half of all products may contain carbon-fluorine bonds, which contribute to the potency and stability of herbicides and pesticides. wikipedia.org In materials science, fluorine is a key component of high-performance polymers like fluoropolymers, which are valued for their exceptional thermal stability and chemical resistance. wikipedia.org

Overview of Aryl Isocyanates as Versatile Synthetic Building Blocks

Aryl isocyanates are a class of organic compounds defined by the presence of an isocyanate group (-N=C=O) attached to an aromatic ring. wikipedia.org This functional group is highly electrophilic, meaning it readily reacts with a wide range of nucleophiles, making aryl isocyanates exceptionally versatile building blocks in organic synthesis. wikipedia.orgrsc.orgyoutube.com They are fundamental in creating a variety of chemical structures, from simple ureas to complex polymers. wikipedia.orgdoxuchem.com

The chemistry of isocyanates has been of industrial importance for many decades. The most common large-scale production method involves the reaction of a primary amine with phosgene (B1210022) (COCl₂), a highly toxic gas. wikipedia.orgdoxuchem.com This process, while efficient, carries significant safety risks, tragically highlighted by the 1984 Bhopal disaster involving methyl isocyanate. wikipedia.org

Industrially, the most significant application of isocyanates is in the production of polyurethanes. wikipedia.orgnwo.nl Diisocyanates, which contain two isocyanate groups, such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), are reacted with polyols to form the backbone of these polymers. doxuchem.comnwo.nl Polyurethanes are used to make a vast array of products, including flexible and rigid foams, coatings, adhesives, and elastomers. youtube.com

In response to the hazards associated with phosgene, considerable research has focused on developing safer, "phosgene-free" routes to isocyanates. nwo.nlresearchgate.net These alternative methods include the catalytic reductive carbonylation of nitroaromatics and the thermal decomposition of carbamates. nwo.nlgoogle.com Other established laboratory-scale syntheses that avoid phosgene include rearrangement reactions like the Curtius, Schmidt, and Lossen rearrangements. wikipedia.org

The primary value of isocyanates lies in their transformations. The electrophilic carbon atom of the isocyanate group is readily attacked by nucleophiles. rsc.org Reactions with alcohols yield urethanes (carbamates), reactions with amines produce ureas, and reaction with water forms an unstable carbamic acid that decomposes to an amine and carbon dioxide. wikipedia.org This reactivity allows chemists to use isocyanates to link different molecular fragments together, a cornerstone of synthetic chemistry. taylorandfrancis.com

Positioning of 3-(Trifluoromethylthio)phenyl Isocyanate within the Landscape of Fluorinated Chemical Entities

This compound is a specialized chemical reagent that embodies the combined advantages of both organofluorine and isocyanate chemistry. It is not an end-product itself but rather a sophisticated building block for the synthesis of more complex molecules. cymitquimica.com

This compound provides researchers with a direct method to introduce the 3-(trifluoromethylthio)phenyl moiety into a target structure. The highly reactive isocyanate group serves as a chemical handle, allowing the rest of the molecule to be attached via common reactions, such as the formation of a urea (B33335) or urethane (B1682113) linkage. rsc.org

Physicochemical Data for this compound

| Property | Value |

| CAS Number | 55225-88-2 alfa-chemistry.com |

| Molecular Formula | C₈H₄F₃NOS |

| Molecular Weight | 221.19 g/mol |

| Appearance | Liquid |

| Functional Groups | Isocyanate (-NCO), Trifluoromethylthio (-SCF₃), Aromatic Ring |

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-3-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NOS/c9-8(10,11)14-7-3-1-2-6(4-7)12-5-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQVTGGTRAIGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369888 | |

| Record name | 1-Isocyanato-3-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55225-88-2 | |

| Record name | 1-Isocyanato-3-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethylthio)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of the Chemical Compound and Analogues

Nucleophilic Reactivity of the Isocyanate Functional Group

The electrophilic carbon atom of the isocyanate group is susceptible to attack by various nucleophiles. This reactivity is fundamental to the formation of a wide array of important chemical structures.

Reaction with Amines: Pathways to Urea (B33335) Derivatives

The reaction between an isocyanate and a primary or secondary amine is a well-established method for the synthesis of urea derivatives. The reaction proceeds through a nucleophilic addition mechanism where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isocyanate. This is followed by a proton transfer, typically from the nitrogen to the oxygen, to yield the stable urea.

The reaction of isocyanates with amines is generally a rapid process. For instance, studies on the thermal decomposition of 1,3-diphenyl urea have shown that it can be reversed to form phenyl isocyanate and aniline (B41778) at elevated temperatures (350–450 °C). nih.gov This reversibility highlights the dynamic nature of the urea linkage under certain conditions. The forward reaction, forming the urea, is typically highly favorable and proceeds to high yields. nih.gov The formation of urea linkages is a critical step in many polymerization processes, leading to the production of polyureas.

In some instances, the urea can further react with another isocyanate molecule to form a biuret. This subsequent reaction is influenced by factors such as the stoichiometry of the reactants and the reaction conditions. nih.gov

Reaction with Alcohols: Formation of Urethane (B1682113) Linkages

The addition of an alcohol to an isocyanate results in the formation of a urethane, also known as a carbamate (B1207046). This reaction is of immense industrial importance, forming the basis of the polyurethane industry. kuleuven.be The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon.

Kinetic and mechanistic studies on the alcoholysis of isocyanates suggest a multimolecular intervention of the alcohol. kuleuven.be Theoretical and experimental results indicate that two or three alcohol molecules can be involved in the reacting supersystem, particularly at higher alcohol concentrations. kuleuven.be The reaction is often catalyzed to control the rate and selectivity.

A kinetic investigation of the alcoholysis of phenyl isocyanate with 1-propanol (B7761284) has been conducted to understand the mechanism of urethane formation in both alcohol and isocyanate excess. nih.govresearchgate.net In the case of isocyanate excess, a proposed two-step mechanism suggests that an allophanate (B1242929) is formed as an intermediate, which then leads to the urethane. nih.govresearchgate.net The activation energies for both alcohol and isocyanate excess reactions have been found to be lower than that of the stoichiometric reaction, which is consistent with theoretical calculations. nih.govresearchgate.net The reaction of isocyanates with hydroxyl groups is fundamental to the production of polyurethanes, where diols or polyols react with diisocyanates or polyisocyanates. researchgate.net

Reactivity with Thiols

Thiols, being soft nucleophiles, readily react with isocyanates to form thiocarbamates. nih.gov The reactivity of thiols is generally higher than that of alcohols in this addition reaction due to the greater nucleophilicity of the corresponding thiolate anions. nih.gov The reaction kinetics are typically first order with respect to the concentrations of the isocyanate, thiol, and any tertiary amine catalyst used. researchgate.net

The catalytic activity of tertiary amines in the reaction of phenylisocyanate with thiols has been studied, with the catalytic effect decreasing in the order of triethylenediamine, triethylamine (B128534), diethylcyclohexylamine, tributylamine, N-methylmorpholine, pyridine (B92270), and quinoline (B57606). researchgate.net The reaction rate is also influenced by the nature of the thiol, with phenylmethanethiol reacting faster than 1-butanethiol, which in turn is more reactive than thiophenol. researchgate.net The use of ionizing solvents tends to facilitate the reaction. researchgate.net These "click" reactions are efficient and have found applications in the rapid development of functional polymeric surfaces. rsc.org

Cycloaddition and Polymerization Reactions

Beyond simple nucleophilic additions, the isocyanate group can undergo cycloaddition and polymerization reactions, leading to cyclic structures and polymers.

Cyclotrimerization of Isocyanates to Isocyanurates

Isocyanates can undergo cyclotrimerization to form highly stable, six-membered 1,3,5-triazine-2,4,6-trione rings, known as isocyanurates. researchgate.netlookchem.com This reaction is of significant industrial importance as the incorporation of isocyanurate rings into polyurethane materials enhances their thermal stability, chemical resistance, and flame retardancy. researchgate.netlookchem.com

The cyclotrimerization is typically catalyzed by a wide range of catalysts, including Lewis bases (such as phosphines and amines), organometallic compounds, and various salts. researchgate.netlookchem.comresearchgate.net The mechanism often proceeds through an anionic pathway. researchgate.net For instance, the reduction of phenyl isocyanate can initiate a cyclotrimerization to generate the triphenyl isocyanurate anion radical. nih.gov The choice of catalyst can influence the selectivity of the reaction, preventing the formation of undesired side products like diazetidines (dimers). lookchem.com

Kinetic studies of the cyclotrimerization of phenyl isocyanate have been performed in the presence of various catalysts, with quaternary ammonium (B1175870) salts showing high activity. researchgate.net The reaction is often found to be second order with respect to the isocyanate concentration. researchgate.net

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials. researchgate.netnih.gov Isocyanates, due to their reactivity, are valuable components in various MCRs.

Isocyanide-based three-component reactions often involve an isocyanide, an aldehyde, and another component, which can sometimes be an isocyanate derivative or a precursor. researchgate.netrug.nl For example, a three-component reaction of alkyl isocyanides and dialkyl acetylenedicarboxylates in the presence of 2,2,2-trifluoro-N-aryl-acetamides yields highly functionalized products. researchgate.net While direct participation of 3-(Trifluoromethylthio)phenyl isocyanate in a specific named MCR is not extensively documented in the provided results, its reactive isocyanate group makes it a potential candidate for such transformations. For instance, phenyl isocyanate has been used in cycloaddition reactions with phenylthionitromethane and alkenes to prepare isoxazolines. doi.org

The versatility of MCRs allows for the efficient construction of diverse molecular scaffolds, which is of great interest in medicinal chemistry and materials science. researchgate.netnih.gov

Intramolecular and Intermolecular Cycloadditions in Heterocycle Synthesis

Aryl isocyanates, including this compound, are versatile reagents in the synthesis of heterocyclic compounds through cycloaddition reactions. The isocyanate group, acting as a heterodiene or a dienophile, readily participates in various pericyclic reactions to construct a wide array of ring systems.

Intermolecular cycloadditions are a common strategy for building heterocycles. For instance, aryl isocyanates can undergo [2+2] cycloadditions with electron-rich alkenes and imines, and [4+2] cycloadditions (Diels-Alder reactions) with dienes. A notable application is the rhodium(III)-catalyzed amidation of C-H bonds with isocyanates, which can lead to the synthesis of pyrimidin-4-one heterocycles in a one-pot process involving isocyanate coupling and subsequent cyclization. researchgate.net Although specific examples detailing this compound in these exact transformations are not prevalent in readily available literature, its reactivity is expected to be analogous to other electron-deficient aryl isocyanates.

Cascade reactions involving nitrogen-substituted isocyanates, which can be generated in situ, have been developed for the rapid assembly of 5- and 6-membered heterocycles like acyl-pyrazoles and azauracils. rsc.orgnih.gov These processes take advantage of the dual nucleophilic and electrophilic nature of the isocyanate precursors.

Radical-mediated cycloadditions also offer a powerful route to nitrogen-containing heterocycles. The reaction of 2-isocyanobiaryls with radical species forms an imidoyl radical intermediate that undergoes intramolecular cyclization to afford phenanthridine (B189435) derivatives. nih.gov Similarly, the aza-Bergmann cyclization of ortho-alkynylaryl isocyanates proceeds through a diradical intermediate to form quinoline structures. nih.gov These radical pathways highlight the diverse reactivity of the isocyanate and isocyanide functional groups in constructing complex heterocyclic scaffolds.

The following table summarizes representative cycloaddition reactions involving aryl isocyanates and related compounds for heterocycle synthesis.

| Reaction Type | Reactants | Catalyst/Conditions | Heterocyclic Product | Ref |

| Rh(III)-Catalyzed C-H Amidation | Anilide, Phenyl isocyanate | Cp*Rh(MeCN)₃₂ | N-Acyl anthranilamide | researchgate.net |

| Cascade Reaction | Hydrazone derivative, Alkyne | Heat or DBU (catalytic) | 1,3,5-Trisubstituted pyrazole | rsc.org |

| Radical Cyclization | 2-Isocyanobiaryl, Radical initiator | Heat/Light | Phenanthridine | nih.gov |

| Aza-Bergmann Cyclization | o-Alkynylaryl isocyanide, Radical mediator | Photoirradiation | Quinoline derivative | nih.gov |

Electronic and Steric Effects of the Trifluoromethylthio Substituent on Isocyanate Reactivity

The reactivity of an aryl isocyanate is profoundly influenced by the electronic and steric nature of the substituents on the aromatic ring. The trifluoromethylthio (-SCF₃) group, positioned at the meta-position in this compound, exerts significant electronic effects that modulate the compound's reactivity profile.

The isocyanate functional group (-N=C=O) is inherently electrophilic at the central carbon atom due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. rsc.orgresearchgate.net This electrophilicity is further enhanced by the presence of electron-withdrawing substituents on the aryl ring. These substituents pull electron density away from the isocyanate group, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack. researchgate.netnih.gov

The trifluoromethylthio (-SCF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect) and the sulfur atom. Its effect on the electronic properties of an aromatic ring can be quantified using Hammett constants (σ). The -SCF₃ group has a positive Hammett constant (σₚ = +0.50, σₘ = +0.40), indicating its strong electron-withdrawing character. nih.gov

Consequently, this compound is expected to be a highly reactive electrophile. The order of reactivity for aryl isocyanates generally increases with the electron-withdrawing strength of the substituent. researchgate.net For example, the reactivity trend for para-substituted phenyl isocyanates with nucleophiles is often observed as: -NO₂ > -CN > -Cl > -H > -CH₃ > -OCH₃. Given the Hammett constant of the -SCF₃ group, this compound would be expected to exhibit reactivity comparable to or greater than that of chlorophenyl isocyanates. This enhanced electrophilicity facilitates reactions with a wide range of nucleophiles, including alcohols, amines, and water. wikipedia.orggaylordchemical.com

The table below provides Hammett constants for various substituents, illustrating the relative electron-withdrawing strength that influences isocyanate reactivity.

| Substituent (X) | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Electronic Effect | Ref |

| -NO₂ | +0.71 | +0.78 | Strongly Electron-Withdrawing | researchgate.net |

| -CN | +0.56 | +0.66 | Strongly Electron-Withdrawing | researchgate.net |

| -SCF₃ | +0.40 | +0.50 | Strongly Electron-Withdrawing | nih.gov |

| -Cl | +0.37 | +0.23 | Electron-Withdrawing | researchgate.net |

| -H | 0.00 | 0.00 | Reference | researchgate.net |

| -CH₃ | -0.07 | -0.17 | Electron-Donating | researchgate.net |

| -OCH₃ | +0.12 | -0.27 | Electron-Donating (para) | researchgate.net |

Stereo-electronic effects refer to the influence of orbital alignment on the energy of transition states and, consequently, on reaction rates and outcomes. In reactions of aryl isocyanates, these effects can dictate the preferred trajectory of nucleophilic attack and the conformational preferences that lead to specific products.

The geometry of the isocyanate group itself is a key factor. While often depicted as linear, the R-N=C=O linkage can exhibit bending, which influences its reactivity. wikipedia.org For nucleophilic addition to the carbonyl carbon, the approach of the nucleophile is generally favored in a plane perpendicular to the plane of the N=C=O group, following the Bürgi-Dunitz trajectory. The conformation of the aryl ring relative to the isocyanate group can also play a crucial role. For this compound, rotation around the C(aryl)-N bond can lead to different conformers. The interplay between the bulky and electron-withdrawing -SCF₃ group and the isocyanate moiety can create a preference for certain rotational isomers in the ground state, which may or may not be the most reactive conformer.

In cycloaddition reactions, stereo-electronic control is paramount. For a reaction to proceed efficiently, the frontier molecular orbitals (HOMO and LUMO) of the reacting partners must overlap effectively. The conformation of the aryl isocyanate can influence this overlap, thereby controlling the stereochemical outcome of the reaction.

Furthermore, in reactions involving ortho-substituted aryl isocyanates, significant steric hindrance can lead to atropisomerism, where rotation around the C(aryl)-N bond is restricted, leading to separable, axially chiral isomers. gaylordchemical.comgoogle.com While the meta-substitution in this compound does not induce atropisomerism on its own, its steric and electronic influence can still direct the stereochemical course of reactions, for example, by favoring one diastereomeric transition state over another in reactions with chiral nucleophiles or reagents.

Exploration of Radical and Superelectrophilic Reactivity

Beyond conventional polar reactions, aryl isocyanates can engage in more exotic reactivity modes, including those involving radical intermediates and highly reactive superelectrophilic species.

The one-electron reduction of aryl isocyanates provides access to their corresponding anion radicals. researchgate.net Studies on phenyl isocyanate have shown that upon reduction with an alkali metal, a stable anion radical (PhNCO•⁻) is formed. nih.govgoogle.com Electron Paramagnetic Resonance (EPR) spectroscopy reveals that the unpaired electron in this species is not localized on the isocyanate group but is delocalized across the entire π-system, including the phenyl ring. google.com This delocalization is in stark contrast to alkyl isocyanate anion radicals, where the spin density is confined to the NCO moiety.

The fate of the aryl isocyanate anion radical is highly dependent on the reaction conditions, particularly the solvent. In a highly polar, non-coordinating solvent like hexamethylphosphoramide (B148902) (HMPA), the monomeric anion radical is observed. google.com However, in a solvent like tetrahydrofuran (B95107) (THF), where ion-pairing is more prevalent, the initially formed anion radical rapidly initiates a cyclotrimerization reaction, yielding the more stable triphenyl isocyanurate anion radical. researchgate.netrsc.orggoogle.com

For this compound, the presence of the strongly electron-withdrawing -SCF₃ group is expected to facilitate the one-electron reduction, making the compound more susceptible to forming its anion radical compared to unsubstituted phenyl isocyanate. The -SCF₃ group would also influence the spin density distribution within the resulting radical anion, likely drawing a significant portion of the unpaired electron density onto the aromatic ring. This modulation could, in turn, affect the rate and pathway of subsequent reactions, such as cyclotrimerization or other radical coupling processes.

| Compound | Reduction Method | Solvent | Observed Species | Ref |

| Phenyl Isocyanate | Sodium metal | HMPA | Phenyl isocyanate anion radical (monomer) | google.com |

| Phenyl Isocyanate | Sodium metal | THF | Triphenyl isocyanurate anion radical (trimer) | google.com |

| p-Tolyl Isocyanate | Sodium metal | HMPA | p-Tolyl isocyanate anion radical (monomer) | google.com |

| Aryl Isocyanates | Potassium metal | THF | Triaryl isocyanurate anion radical, Biaryl anion radical | rsc.orgresearchgate.net |

Isocyanates are well-established electrophiles. wikipedia.org Their electrophilicity can be dramatically enhanced through activation with strong Lewis or Brønsted acids, leading to the formation of highly reactive "superelectrophilic" intermediates. While specific studies on this compound in superacidic media are not extensively documented, the general principles of superelectrophilicity can be applied.

In the presence of a superacid (e.g., trifluoromethanesulfonic acid, TfOH), the isocyanate group would likely be protonated. Protonation could occur at either the nitrogen or the oxygen atom. O-protonation would generate a highly activated species, [R-N=C=OH]⁺, while N-protonation would yield [R-NH=C=O]⁺. In either case, the positive charge would render the central carbon atom exceptionally electrophilic. Such superelectrophilic intermediates would be capable of reacting with extremely weak nucleophiles, such as unactivated aromatic rings or alkanes, in reactions that are not possible under normal conditions.

Furthermore, under strongly acidic conditions, it is conceivable that a second protonation could occur on the aromatic ring, particularly a ring deactivated by an electron-withdrawing group like -SCF₃. This would lead to the formation of a dicationic intermediate. The generation of such highly charged species would open up novel and complex reaction pathways, potentially leading to skeletal rearrangements or unusual functionalization products. The activation of isocyanates with Lewis acids, such as boron trichloride (B1173362) (BCl₃), has also been shown to significantly increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. google.com This principle underscores the potential for generating highly reactive intermediates from aryl isocyanates for advanced synthetic applications.

Applications and Transformative Chemistry of the Chemical Compound in Organic Synthesis and Beyond

Strategic Building Block in Complex Molecule Synthesis

The reactivity of the isocyanate group allows for its incorporation into a wide array of molecular frameworks, establishing it as a strategic precursor for complex, fluorinated molecules.

β-Lactams (azetidin-2-ones) are a cornerstone of antibiotic chemistry and valuable synthons in organic synthesis. nih.gov The synthesis of β-lactam rings can be achieved through several methods involving isocyanates. A primary route is the [2+2] cycloaddition reaction between an isocyanate and an alkene, often catalyzed by Lewis acids. Another established method involves the reaction of aryl isocyanates with acetylenes in the presence of trivalent phosphorus nucleophiles to generate the β-lactam core. researchgate.net

While specific examples detailing the use of 3-(Trifluoromethylthio)phenyl isocyanate in these reactions are not prevalent, its application follows from these general principles. Employing this reagent in such syntheses would directly introduce the trifluoromethylthio-phenyl moiety onto the nitrogen atom of the β-lactam ring. The resulting fluorinated β-lactams are of significant interest, as the incorporation of fluorine-containing groups like trifluoromethylthio can modulate the biological activity and pharmacokinetic profile of the molecule. nih.gov The synthesis of α-(trifluoromethyl)-β-lactams has been reported starting from α-(trifluoromethyl)acrylic acid, highlighting the demand for fluorinated versions of this important heterocyclic motif. nih.gov

Fluorinated heterocyclic compounds are of immense interest in drug discovery and materials science. researchgate.netfrontiersin.orgnih.gov While direct, ring-forming reactions using isocyanates to construct all of these scaffolds are not standard, this compound is a key reagent for functionalizing pre-existing heterocyclic cores. The highly electrophilic isocyanate group reacts readily with nucleophilic sites on other molecules, such as amino groups.

This reactivity allows for the introduction of the 3-(trifluoromethylthio)phenyl group onto various heterocyclic systems, a common strategy in medicinal chemistry to enhance biological efficacy. For example, an amino-substituted triazole, pyrrole, or imidazole (B134444) can react with this compound to form a stable urea (B33335) linkage, thereby creating a more complex molecule that combines the properties of both the heterocycle and the fluorinated aromatic moiety.

Triazoles: The incorporation of fluorine or trifluoromethyl groups into triazole structures has been shown to enhance pharmacological activity. frontiersin.org The synthesis of 1,4-disubstituted triazoles bearing the SCF3 group has been successfully achieved using ethynyl (B1212043) trifluoromethyl sulfide (B99878) as a building block in copper-catalyzed cycloaddition reactions. nih.gov Functionalizing such triazoles with this compound represents a viable path to novel, highly fluorinated drug candidates.

Pyrroles: Various methods have been developed for the synthesis of fluorinated pyrroles due to their potential as drugs and agrochemicals. researchgate.netnih.govnih.gov

Piperidines: The incorporation of fluorine into piperidine-containing ligands has been shown to reduce basicity and improve oral absorption and bioavailability, demonstrating the value of fluorination in optimizing pharmacokinetic profiles. nih.gov

Cyclic imides are recognized as privileged structures in medicinal chemistry, appearing in numerous compounds with a broad range of biological activities, including antimicrobial and anticancer effects. nih.gov The synthesis of N-substituted cyclic imides can be accomplished through the condensation of an isocyanate with a dicarboxylic anhydride (B1165640). In this reaction, the isocyanate serves as the nitrogen source for the imide ring.

By applying this general synthetic strategy, this compound can be used to produce N-(3-(Trifluoromethylthio)phenyl)-substituted cyclic imides. This provides a direct route to fluorinated cyclic imides, embedding the unique electronic and lipophilic characteristics of the trifluoromethylthio group into the final molecule. Reagents such as N-trifluoromethylthiophthalimide, a cyclic imide itself, have been developed for use in fluorination reactions, underscoring the utility of fluorinated imide structures in modern organic synthesis. kaust.edu.sa

Role in Medicinal Chemistry and Agrochemical Development

The trifluoromethylthio (-SCF3) group is increasingly utilized in the design of pharmaceuticals and agrochemicals due to its unique combination of properties. guidechem.com It is one of the most lipophilic functional groups, a feature that can significantly improve a molecule's ability to cross biological membranes.

The introduction of fluorine-containing substituents is a well-established strategy in drug design to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound. The -SCF3 group, in particular, offers distinct advantages.

Increased Lipophilicity: The trifluoromethylthio group possesses a high Hansch lipophilicity parameter (π = 1.44), meaning its inclusion in a molecule significantly increases its fat-solubility. bohrium.com This property can enhance membrane permeability and bioavailability.

Metabolic Stability: The -SCF3 group is strongly electron-withdrawing, which can protect adjacent parts of a molecule from oxidative metabolism. This leads to increased metabolic stability, a longer biological half-life, and potentially a lower required dosage. guidechem.com

Improved Binding Affinity: The unique electronic nature and steric profile of the -SCF3 group can lead to more favorable interactions with biological targets, such as enzymes or receptors, thereby improving the compound's pharmacodynamic properties.

The table below summarizes the key properties imparted by the trifluoromethylthio group that are beneficial for drug design.

| Property | Contribution of the Trifluoromethylthio (-SCF3) Group | Pharmacokinetic/Pharmacodynamic Impact |

| Lipophilicity | High Hansch parameter (π = 1.44) | Enhances membrane permeability and absorption. |

| Metabolic Stability | Strong electron-withdrawing nature | Shields molecule from oxidative metabolism, increasing half-life. |

| Binding Interactions | Unique steric and electronic profile | Can improve binding affinity and selectivity for biological targets. |

Aromatic isocyanates containing fluoroalkyl groups are pivotal intermediates in the synthesis of numerous commercialized products. The strategic placement of these groups is crucial for achieving the desired biological activity.

A prominent example is the synthesis of Sorafenib, an oral multi-kinase inhibitor used in cancer therapy. google.com A key step in its production involves the reaction of an aniline (B41778) derivative with 4-chloro-3-(trifluoromethyl)phenyl isocyanate , a close structural analogue of this compound. mdpi.comchemicalbook.com This reaction forms the urea linkage central to the drug's structure.

In the agrochemical sector, structurally related isocyanates are precursors to compounds like Toltrazuril, a broad-spectrum coccidiostat. The synthesis involves the reaction of an isocyanate intermediate, which carries a trifluoromethylthio-phenoxy moiety, with N-methylurea.

While direct precursors to phenylethanolamine N-methyltransferase (PNMT) inhibitors using this specific isocyanate are not widely documented, the inclusion of trifluoromethyl groups in PNMT inhibitors has been shown to produce highly selective and lipophilic compounds capable of penetrating the blood-brain barrier. This highlights the general importance of such fluorinated motifs in the development of new therapeutic leads.

Chiral Derivatization and Analysis Applications

Isocyanates are a class of reactive compounds frequently employed as chiral derivatizing agents (CDAs) for the separation of enantiomers. wikipedia.orgresearchgate.net The fundamental principle of this application lies in the reaction of the isocyanate with a racemic mixture of chiral molecules, such as alcohols or amines. This reaction creates a pair of diastereomers, which, unlike the original enantiomers, possess different physical properties and can be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). wikipedia.org

The general reaction involves the formation of a urethane (B1682113) from an alcohol or a urea from an amine. For instance, reacting a chiral alcohol (R/S-ROH) with an isocyanate (R'-NCO) yields diastereomeric carbamates (R'-NH-CO-OR and R'-NH-CO-OS). These diastereomers can then be resolved and the original enantiomers regenerated if necessary.

Late-Stage Functionalization for Drug Discovery

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery that involves introducing key chemical groups into complex molecules, such as drug candidates, at the final steps of their synthesis. nih.govrsc.orgrsc.org This approach accelerates the generation of diverse chemical libraries and new chemical entities, bypassing the need for lengthy de novo synthesis for each new analog. rsc.org

The trifluoromethylthio (SCF3) group is of particular interest in medicinal chemistry. Its incorporation into drug molecules can significantly enhance their lipophilicity, which in turn can improve their ability to cross cell membranes and the blood-brain barrier, leading to better bioavailability. nih.govresearchgate.netenamine.net Furthermore, the strong electron-withdrawing nature of the SCF3 group can increase the metabolic stability of drug candidates by making them less susceptible to oxidative metabolism. researchgate.net

This compound represents a valuable potential building block for LSF in drug discovery. Its isocyanate group provides a reactive handle for covalent attachment to drug scaffolds containing nucleophilic groups like amines or alcohols. This allows for the direct "late-stage" introduction of the trifluoromethylthiophenyl moiety, enabling medicinal chemists to rapidly explore the impact of this functional group on the biological activity and pharmacokinetic properties of a lead compound.

A relevant example of a related compound in drug synthesis is the use of 4-chloro-3-(trifluoromethyl) phenyl isocyanate in the synthesis of Sorafenib, an oral multi-kinase inhibitor used in cancer therapy. mdpi.comgoogle.com In the synthesis of Sorafenib, the isocyanate reacts with an aniline derivative to form a key urea linkage in the final drug structure. mdpi.com This highlights the utility of trifluoromethyl-substituted phenyl isocyanates as key intermediates in the production of complex pharmaceutical agents.

Contributions to Polymer and Advanced Material Science

The unique combination of a reactive isocyanate group and a functional trifluoromethylthio moiety makes This compound a promising monomer for the synthesis of advanced polymers and materials with tailored properties.

Polyurethane and Non-Isocyanate Polyurethane (NIPU) Synthesis

Polyurethanes (PUs) are a versatile class of polymers formed by the reaction of diisocyanates with polyols. imt.si The properties of the resulting polymer can be tuned by varying the structure of the isocyanate and polyol monomers. researchgate.netimt.si The incorporation of fluorine atoms, for instance through trifluoromethyl groups, into the polymer backbone can impart desirable properties such as increased thermal stability, chemical resistance, and hydrophobicity. mdpi.com While direct synthesis of polyurethanes using This compound is not detailed in the available literature, its isocyanate functionality makes it a candidate for creating novel fluorinated polyurethanes. It could be used as a monofunctional isocyanate to cap polymer chains or, if converted to a diisocyanate, as a primary monomer. For example, fluorinated polyurethanes have been synthesized using fluorinated diols like 3-(trifluoromethyl)-3,4,4,5,5,6,6,7,7,8,8-undecafluoro-l,10-decanediol . mdpi.com

Concerns over the toxicity of isocyanates have driven the development of non-isocyanate polyurethanes (NIPUs). rsc.orgresearchgate.netspecificpolymers.comnih.govgoogle.commdpi.commdpi.com A common route to NIPUs involves the reaction of cyclic carbonates with amines to form polyhydroxyurethanes. nih.govmdpi.com Although this pathway avoids isocyanates in the final polymerization step, the synthesis of the monomers may still involve isocyanate precursors or other hazardous chemicals like phosgene (B1210022). rsc.orgresearchgate.net The development of greener synthesis routes for NIPUs is an active area of research. mdpi.comresearchgate.net

Synthesis of Well-Defined Polymer Networks

The creation of polymer networks with controlled, well-defined microscopic structures is crucial for developing advanced materials with predictable and reproducible properties. researchgate.net A successful method for synthesizing such networks involves the trimerization of isocyanate-functionalized prepolymers. researchgate.net In this approach, polymeric diols are first functionalized with a diisocyanate to create prepolymers with isocyanate end groups. These isocyanate groups can then undergo a cyclotrimerization reaction to form trifunctional isocyanurate rings, which act as cross-linking points to build a well-defined polymer network. researchgate.net

This compound could be a valuable component in this strategy. By reacting it with a polyol, a prepolymer with trifluoromethylthio-phenyl side chains and isocyanate end groups could be formed. The subsequent trimerization of the isocyanate groups would lead to a cross-linked polymer network. The incorporation of the SCF3 group is expected to influence the final properties of the network, such as its hydrophobicity, thermal stability, and mechanical characteristics. This methodology allows for the synthesis of both hydrophobic and hydrophilic poly(urethane-isocyanurate) networks with excellent mechanical properties. researchgate.net

Applications in Modified Electrode Development for Electrochemical Sensors (based on related trifluoromethylphenyl derivatives)

Electrochemical sensors are devices that measure the concentration of a specific analyte by converting a chemical reaction into a measurable electrical signal. The performance of these sensors can be significantly enhanced by modifying the electrode surface with materials that improve sensitivity and selectivity. mdpi.comnih.govresearchgate.netnih.govmdpi.commdpi.comnih.govchemmethod.comresearchgate.net

Recent research has demonstrated the potential of trifluoromethylphenyl derivatives in the development of electrochemical sensors. In a 2024 study, a polymer film derived from the electrochemical oxidation of 3-(4-trifluoromethyl)-phenyl)-thiophene was deposited on a graphite (B72142) electrode. mdpi.com This modified electrode was used for the detection of synthetic stimulants. The study found that the presence of the trifluoromethylphenyl group in the polymer film was crucial for the recognition of the target analytes, likely through charge-transfer and/or hydrogen bond interactions. mdpi.com The sensor exhibited high sensitivity in the micromolar concentration range. mdpi.com

This research on a closely related trifluoromethylphenyl derivative strongly suggests that polymers derived from This compound could also serve as effective materials for modifying electrodes. The trifluoromethylthio group, with its unique electronic properties and potential for specific interactions, could enhance the selectivity and sensitivity of electrochemical sensors for a variety of analytes. The isocyanate group provides a means to covalently attach the molecule to electrode surfaces or to incorporate it into a polymer matrix for electrode coating.

Future Directions and Emerging Research Opportunities

Development of Eco-Friendly and Sustainable Synthetic Protocols

The traditional synthesis of isocyanates, including 3-(Trifluoromethylthio)phenyl isocyanate, often relies on the use of phosgene (B1210022). nwo.nlresearchgate.net Due to the extreme toxicity of phosgene, a significant push exists towards developing phosgene-free and more sustainable manufacturing processes. nwo.nlrsc.orgresearchgate.net These "non-phosgene" methods are central to the future of isocyanate production, aligning with the principles of green chemistry. acs.orgrsc.org

Key sustainable strategies being explored include:

Reductive Carbonylation of Nitroaromatics: This approach synthesizes isocyanates or their carbamate (B1207046) precursors directly from the corresponding nitro compounds and carbon monoxide, completely avoiding phosgene. nwo.nlresearchgate.net This method is considered an environmentally benign alternative to traditional routes. researchgate.net

The Urea (B33335) Process: This pathway uses urea, alcohols, and amines to produce carbamates, which are then thermally decomposed into isocyanates. acs.org The byproducts, ammonia (B1221849) and alcohol, can be recycled back into the process, creating a "zero emission" potential. acs.org

Use of CO₂ as a Feedstock: Research is underway to utilize carbon dioxide (CO₂) as a C1 building block for producing isocyanate precursors, offering a method to valorize a greenhouse gas. researchgate.net

Alternative Reagents: While still hazardous, solid phosgene equivalents like triphosgene (B27547) (bis(trichloromethyl) carbonate) are sometimes used in laboratory settings for easier handling compared to gaseous phosgene. asianpubs.org However, the ultimate goal is to eliminate such toxic reagents entirely. researchgate.net

Base-Catalyzed Synthesis: Novel eco-friendly methods, such as the use of simple and inexpensive base catalysts like potassium carbonate, are being developed for synthesizing isocyanate derivatives under mild, transition-metal-free conditions, achieving high yields. mdpi.com

The development of these green routes is critical for the industrial-scale production of isocyanates, aiming to enhance safety and reduce environmental impact without compromising efficiency. libretexts.orgorclever.com

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is fundamental to modern isocyanate chemistry, influencing reaction rates, selectivity, and the properties of resulting polymers. tandfonline.com The search for novel catalysts for the synthesis and reactions of this compound is focused on improving efficiency and selectivity, particularly in distinguishing between desired reactions (e.g., with alcohols) and unwanted side reactions (e.g., with water). tandfonline.comresearchgate.net

Emerging catalytic systems include:

Transition Metal Catalysts: Group VIII metal complexes, especially those based on palladium and rhodium, are highly effective for the reductive carbonylation of nitroaromatics to form isocyanates. researchgate.netrsc.org Research continues to develop heterogeneous catalysts to simplify catalyst separation and improve turnover numbers, which are persistent challenges. google.com Rhodium(III) complexes have also been developed for the amidation of C–H bonds using isocyanates. nih.gov

Organocatalysts: There is a growing interest in metal-free organocatalysis for isocyanate reactions. acs.org Guanidines, N-heterocyclic carbenes (NHCs), and phosphazenes have been shown to effectively catalyze the formation of urethanes. researchgate.nettandfonline.comacs.org These catalysts offer a less toxic alternative to traditional organotin compounds. acs.org

Selective Catalysts for Polyurethane Formation: In polyurethane synthesis, catalyst selectivity is crucial. Novel manganese (III) and zirconium (e.g., K-KAT 6212) catalysts have demonstrated increased selectivity for the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction, leading to materials with improved properties. researchgate.net

Catalysis in Phosgene-Free Routes: Ionic liquids are being explored as reusable catalysts and solvents for the thermal decomposition of carbamates to isocyanates, leveraging their high thermal stability and low vapor pressure to facilitate product separation. acs.org

The table below summarizes some of the novel catalytic approaches relevant to isocyanate chemistry.

| Catalytic Approach | Catalyst Type | Reaction | Key Advantages |

| Reductive Carbonylation | Palladium Complexes | Nitroaromatics to Isocyanates | Phosgene-free, direct route. researchgate.net |

| Urethane (B1682113) Formation | Organocatalysts (Guanidines, NHCs) | Isocyanate + Alcohol | Low toxicity alternative to metal catalysts. tandfonline.comacs.org |

| C-H Amidation | Rh(III) Complexes | Anilide + Isocyanate | Direct functionalization of C-H bonds. nih.gov |

| Carbamate Decomposition | Ionic Liquids / Metal Oxides | Carbamate to Isocyanate | Enhanced product separation, reusability. acs.org |

| Selective Urethane Formation | Mn(III), Zirconium Complexes | Isocyanate + Polyol (in water) | High selectivity for hydroxyl reaction over water. researchgate.net |

Expansion of Scope in Asymmetric Synthesis and Chiral Induction

The introduction of the trifluoromethylthio (SCF₃) group is of significant interest in medicinal chemistry due to its unique electronic properties and high lipophilicity. nih.gov The development of methods for the asymmetric synthesis of molecules containing this group, including those derived from this compound, is a key research frontier. This involves creating specific stereoisomers, which is crucial for biological activity.

Strategies for achieving chiral induction include:

Catalytic Asymmetric Trifluoromethylthiolation: This involves the use of chiral catalysts to introduce the SCF₃ group enantioselectively. Methods using chiral Rh(II) and Cu(I) catalysts have been developed for the construction of C(sp³)–SCF₃ bonds with excellent enantioselectivities (up to 98% ee). nih.gov

Phase-Transfer Catalysis: Asymmetric α-trifluoromethylthiolation has been achieved using chiral phase-transfer catalysts, such as Maruoka-type N-spiro ammonium (B1175870) salts, to produce products with a trifluoromethylthiolated quaternary chiral carbon in high enantiomeric ratios. nih.gov

Use of Chiral Auxiliaries: Chiral auxiliaries, such as trans-1,2-diaminocyclohexane, can be used to synthesize enantioenriched α-SCF₃-substituted compounds with high enantioselectivity (up to 91% ee) after removal of the auxiliary. unimi.itresearchgate.net

Enantioselective Rearrangements: Thermal rearrangement reactions of precursors on chiral backbones, such as glycals, can proceed with a high degree of stereocontrol, providing a pathway to chiral isocyanates. acs.org

These methods provide access to optically active building blocks containing the trifluoromethylthio moiety, which are valuable for the synthesis of novel chiral drugs and agrochemicals. unimi.itnih.govresearchgate.net

| Asymmetric Strategy | Catalyst/Reagent Type | Target Transformation | Reported Enantioselectivity |

| Sigmatropic Rearrangement | Chiral Rh(II) and Cu(I) Catalysts | C–H insertion to form C–SCF₃ bond | Up to 98% ee nih.gov |

| Phase-Transfer Catalysis | Chiral N-spiro Ammonium Salts | α-Trifluoromethylthiolation | Up to 98:2 er nih.gov |

| Chiral Auxiliary | trans-1,2-diaminocyclohexane | α-Trifluoromethylthiolation of β-ketoesters | Up to 91% ee unimi.it |

| Multicomponent Reaction | Chiral N,N'-dioxide/Mg(II) Complex | Isocyanide + Phenol + Alkylidene Malonate | Up to 95.5:4.5 er nih.gov |

Advanced Computational Methodologies for Prediction, Design, and Optimization of Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of reactive intermediates like isocyanates. nih.gov These methods provide deep insights into reaction mechanisms, catalyst behavior, and molecular properties that are often difficult to probe experimentally.

Applications of computational methodologies in isocyanate chemistry include:

Mechanism Elucidation: DFT calculations are used to map the energy profiles of reaction pathways. For instance, studies have clarified the mechanism of manganese porphyrin-catalyzed C–H isocyanation, revealing that the NCO-rebound pathway is energetically more favorable than competing pathways. rsc.org Other studies have investigated the reaction mechanism between diisocyanates and cellulose, showing that neighboring groups can act as proton transporters to significantly lower the activation energy barrier. worldscientific.comresearchgate.net

Catalyst Design and Optimization: By modeling the interactions between catalysts and substrates, researchers can predict catalytic activity and selectivity. First-principle studies have been used to understand the chemisorption and interaction of isocyanates on various catalytic metal surfaces, including palladium, copper, and gold. nih.gov

Prediction of Reactivity: The reactivity of different isocyanate groups can be predicted and rationalized. Simulation programs have been employed to determine the relative reactivities of different isocyanate moieties in polymeric systems, which is crucial for controlling polyurethane synthesis. researchgate.net Computational studies have also confirmed that the SCF₃ group can effectively control the regioselectivity in hydroboration reactions. researchgate.netresearchgate.net

Spectroscopic Analysis: DFT calculations are used to predict the vibrational spectra of isocyanates, which aids in their identification and characterization, particularly in complex environments like interstellar space. nih.gov

These computational approaches accelerate the discovery and optimization of new reactions and catalysts, guiding experimental work and reducing the need for extensive trial-and-error screening. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Trifluoromethylthio)phenyl isocyanate in laboratory settings?

- Methodology : The compound can be synthesized via the reaction of 3-(trifluoromethylthio)aniline with phosgene or its safer alternatives (e.g., triphosgene) in anhydrous conditions. A two-step protocol involving carbamoyl chloride intermediates is typical. For example, the amine is treated with phosgene to form the carbamoyl chloride, followed by thermal decomposition to yield the isocyanate. Catalysts like copper sulfate or zinc sulfate may enhance reaction efficiency .

- Critical Considerations : Use inert gas (N₂/Ar) to prevent moisture ingress, and monitor reaction progress via TLC or GC-MS to avoid over-chlorination byproducts .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Methodology :

- GC-MS : Quantifies purity and detects volatile impurities. Use non-polar columns (e.g., DB-5) with temperature programming .

- FT-IR : Confirm the -NCO stretch at ~2250 cm⁻¹ and trifluoromethylthio (-SCF₃) vibrations near 700–800 cm⁻¹ .

- ¹H/¹³C NMR : Characterize aromatic protons (δ 7.2–7.8 ppm) and the -SCF₃ group (¹⁹F NMR: δ -40 to -45 ppm) .

Q. What safety precautions are critical when handling this compound due to its reactivity and toxicity?

- Protocols :

- Storage : Under inert gas at 0–6°C to prevent hydrolysis .

- PPE : Use nitrile gloves, sealed goggles, and ABEK respirators to avoid inhalation or dermal exposure .

- Spill Management : Neutralize with dry sand or specialized isocyanate scavengers (e.g., aqueous ammonia) .

Advanced Research Questions

Q. How does the trifluoromethylthio substituent influence the reactivity of phenyl isocyanate in nucleophilic addition reactions?

- Mechanistic Insight : The -SCF₃ group is strongly electron-withdrawing (-σ: Hammett constant σₚ ≈ 0.93), polarizing the isocyanate group and accelerating nucleophilic attack. Kinetic studies using aniline derivatives show a 3.5× rate increase compared to unsubstituted phenyl isocyanate .

- Experimental Design : Compare reaction rates with substituents of varying electronic effects (e.g., -NO₂, -OCH₃) under controlled conditions (DMF, 25°C). Monitor via in-situ IR for -NCO consumption .

Q. What strategies can mitigate moisture-induced degradation during the storage and application of this compound?

- Stabilization Methods :

- Additives : Incorporate molecular sieves (3Å) or desiccants (CaCl₂) in storage containers .

- Solvent Choice : Use dry THF or toluene with <50 ppm H₂O for reactions. Pre-purge solvents with inert gas .

Q. How can computational methods like DFT predict the electronic effects of the trifluoromethylthio group on reaction pathways?

- Computational Workflow :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.